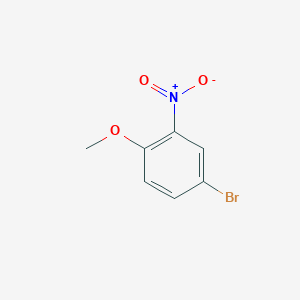

4-Bromo-2-nitroanisole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBHQHXVVMZIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187378 | |

| Record name | 4-Bromo-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33696-00-3 | |

| Record name | 4-Bromo-1-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33696-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033696003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Nitroanisole and Its Derivatives

Strategic Approaches to 4-Bromo-2-nitroanisole Synthesis

The molecular structure of this compound, featuring a benzene (B151609) ring substituted with methoxy (B1213986), nitro, and bromo groups, allows for two primary retrosynthetic disconnections. The target compound can be conceptually derived either by nitration of a brominated precursor or bromination of a nitrated precursor. The directing effects of the substituents on the aromatic ring are the critical factor in determining the feasibility and outcome of each approach.

Regioselective Nitration of Aromatic Precursors

A common and effective strategy for the synthesis of this compound involves the regioselective nitration of 4-bromoanisole (B123540). vaia.com In this electrophilic aromatic substitution reaction, the existing substituents on the aromatic ring guide the incoming nitro group. The methoxy group (-OCH3) is a powerful ortho-, para-directing activator, while the bromine atom is a deactivating but also ortho-, para-directing substituent.

Given that the para-position relative to the methoxy group is already occupied by bromine, the activation by the methoxy group strongly directs the electrophilic attack of the nitronium ion (NO2+) to the ortho-position. vaia.com The standard laboratory procedure involves the use of a nitrating mixture, typically concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). vaia.com

More advanced methodologies have been developed to improve selectivity and yield. For instance, a selective nitration of 4-bromoanisole has been reported using a combination of bismuth subnitrate (Bi5O(OH)9(NO3)4) and thionyl chloride (SOCl2) in dichloromethane. This method produced this compound with a good yield, demonstrating an alternative to traditional nitrating agents.

Interactive Table: Nitration of 4-bromoanisole

| Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| HNO₃, H₂SO₄ | Not specified | Not specified | High |

| Bi₅O(OH)₉(NO₃)₄, SOCl₂ | Dichloromethane | 6 | 75 |

Bromination Reactions of Nitroanisole Isomers

An alternative synthetic route begins with a nitroanisole isomer, specifically 2-nitroanisole (B33030). vaia.com This approach also relies on the principles of electrophilic aromatic substitution. The synthesis first requires the nitration of anisole (B1667542), which yields a mixture of 2-nitroanisole and 4-nitroanisole (B1192098) due to the ortho-, para-directing nature of the methoxy group. vaia.com

After separation of the isomers, the isolated 2-nitroanisole is subjected to bromination. vaia.com In this step, the directing effects of the substituents are again crucial. The methoxy group directs towards the ortho- and para-positions, while the nitro group (-NO2) is a strong deactivating, meta-directing group. The activating effect of the methoxy group overrides the deactivating effect of the nitro group, and the incoming bromine electrophile is directed to the position para to the methoxy group, which is also meta to the nitro group. This regioselectivity leads to the formation of the desired this compound. vaia.combrainly.com The reaction is typically carried out using bromine (Br2) in the presence of a Lewis acid catalyst. brainly.com

Interactive Table: Synthesis via Bromination of 2-nitroanisole

| Step | Precursor | Reagents | Product |

|---|---|---|---|

| 1. Nitration | Anisole | HNO₃, H₂SO₄ | Mixture of 2-nitroanisole and 4-nitroanisole |

| 2. Bromination | 2-nitroanisole | Br₂, Lewis Acid (e.g., FeBr₃) | This compound |

Green Chemistry Initiatives in Compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of aromatic compounds. These initiatives focus on reducing hazardous waste, minimizing solvent use, and improving energy efficiency.

The development of catalyst-free reactions is a significant goal in green chemistry, as it simplifies purification processes and reduces waste from toxic metal catalysts. While direct catalyst-free synthesis of this compound is not widely documented, related green approaches have been explored for key reaction types. For example, photochemical nitration of aromatic compounds like phenol (B47542) and salicylic (B10762653) acid has been demonstrated using UV radiation without a catalyst. researchgate.net This method proceeds through a proposed NO2• radical mechanism. researchgate.net Such principles could potentially be adapted for the synthesis of nitroaromatic compounds, reducing the reliance on strong acid catalysts.

Eliminating or minimizing the use of volatile organic solvents is a cornerstone of green chemistry. Research has explored solvent-free, or "neat," reaction conditions for related syntheses. A notable example is the development of a solvent-free process for the synthesis of 2,4-dinitroanisole (B92663) from anisole using a mixture of propionic anhydride (B1165640) and nitric acid. dtic.mil Furthermore, a solvent-free, vapor-phase bromination has been successfully applied to 3-nitroanisole, demonstrating that high-temperature gas-phase reactions can be efficient and reduce waste. For the related isomer, 2-bromo-4-nitroanisole (B40242), a green, regioselective synthesis has been reported using N-Bromosuccinimide under neat (solvent-free) conditions at room temperature. alfa-chemical.com

Mechanochemistry, which uses mechanical energy from methods like ball milling to induce chemical reactions, represents a significant advancement in green synthesis. These techniques often occur in the absence of solvents and at ambient temperatures, offering a highly sustainable alternative to traditional solution-based chemistry.

It has been shown that aryl halogenation can be performed chemo- and regioselectively using N-halosuccinimides under solvent-free and catalyst-free ball-milling conditions. lookchem.com Specifically, the synthesis of the isomer 2-bromo-4-nitroanisole has been achieved by milling with N-Bromosuccinimide in a neat, regioselective reaction. alfa-chemical.com Additionally, the mechanochemical nitration of aromatic precursors, including those with deactivating groups like bromo-substituents, has been demonstrated using a solid catalyst and a nitrate (B79036) salt in a planetary ball mill. researchgate.net These studies highlight the potential of mechanochemistry to provide efficient and environmentally benign pathways for the synthesis of this compound and its derivatives. lookchem.comresearchgate.net

Synthesis of Functionalized Derivatives Utilizing this compound as a Key Building Block

The strategic positioning of the bromo, nitro, and methoxy groups on the anisole ring makes this compound an ideal starting material for generating a diverse range of functionalized derivatives. These transformations are pivotal in the fields of medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution Reactions of Halogen and Nitro Groups

The electron-withdrawing nature of the nitro group in this compound activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.comscribd.com This activation is most pronounced at the positions ortho and para to the nitro group. Consequently, the bromine atom can be displaced by various nucleophiles. For instance, treatment with sodium hydroxide (B78521) can lead to the substitution of the bromine, and under certain conditions, the methoxy group can also be replaced. The reaction of 2-bromo-4-nitroanisole with sodium hydroxide and subsequent acidification is a known method to produce 2-bromo-4-nitrophenol (B183087).

The nitro group itself can also be a target for substitution, although this is less common than substitution of the halogen. The presence of strong electron-withdrawing groups facilitates these reactions. scribd.com

Reductive Transformations of the Nitro Group to Amino Moieties

The nitro group of this compound can be readily reduced to an amino group, a transformation of significant synthetic utility. biosynth.com This reduction is commonly achieved using various reducing agents. Catalytic hydrogenation, employing hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, is a widely used method. Chemical reductants such as iron or zinc in acidic media, or tin(II) chloride in hydrochloric acid, are also effective for this transformation. vulcanchem.com The resulting 4-bromo-2-aminoanisole is a valuable intermediate for the synthesis of pharmaceuticals and other biologically active molecules. For example, the reduction of 2-bromo-4-nitrophenol, a derivative of this compound, using iron in methanol (B129727) yields 4-amino-2-bromophenol.

Cross-Coupling Reactions for Aryl and Heteroaryl Introduction

The bromine atom on the this compound ring serves as a convenient handle for introducing aryl and heteroaryl moieties through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. alfa-chemistry.com This reaction can be applied to this compound and its derivatives to introduce a wide range of amine functionalities. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the arylamine product. alfa-chemistry.com While direct Buchwald-Hartwig amination on this compound is feasible, recent advancements have also demonstrated the possibility of using nitroarenes directly as coupling partners in similar palladium-catalyzed aminations, often requiring specialized ligands like BrettPhos. semanticscholar.orgacs.org This offers a more streamlined approach by avoiding the pre-functionalization of the nitroarene. acs.org

Table 1: Examples of Buchwald-Hartwig Amination Conditions

| Aryl Halide/Nitroarene | Amine | Catalyst/Ligand | Base | Solvent | Product | Reference |

| 4-Bromoanisole | 3-((t-butyldiphenylsilyl)oxy)aniline | Not specified | Not specified | Not specified | 3-((t-butyldiphenylsilyl)oxy)-N-(4-methoxyphenyl)aniline | unit.no |

| Nitroarenes | Primary/Secondary Amines | Pd(acac)₂/BrettPhos | K₃PO₄ | Not specified | Aryl amines | acs.org |

| Aryl Halides | Primary/Secondary Amines | Pd(0) species/P(Ar)₃-type ligands | tBuONa or LiHMDS | Not specified | Arylated amines | alfa-chemistry.com |

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron reagent (like a boronic acid or ester) with an organic halide, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.net this compound is a suitable substrate for Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups at the 4-position. The reaction typically proceeds in the presence of a palladium catalyst and a base. researchgate.net

Recent research has also explored the use of nitroarenes as electrophilic partners in Suzuki-Miyaura type reactions, which could provide an alternative pathway for the functionalization of this compound. semanticscholar.orgresearchgate.netmdpi.com These reactions often require specific ligands, such as BrettPhos, to facilitate the challenging oxidative addition of the C-NO2 bond to the palladium catalyst. mdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl Halide/Nitroarene | Organoboron Reagent | Catalyst/Ligand | Base | Solvent | Product | Reference |

| 4-bromo-3-nitroanisole (B157122) | 4-hydroxyphenylboronic acid | Not specified | Not specified | Not specified | 2-nitro-4-methoxy-4'-hydroxybiphenyl | unit.no |

| Nitro-perylenediimide | 3-formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | Functionalized PDI | mdpi.com |

| Nitroarenes | Arylboronic acids | Pd(acac)₂/BrettPhos | K₃PO₄·nH₂O | 1,4-dioxane | Biaryls | mdpi.com |

Oxidative Modifications and Derivatization Strategies

While reduction of the nitro group is more common, oxidative modifications of this compound and its derivatives can also be employed for further functionalization. Although less frequent, the methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions. Furthermore, the aromatic ring itself can be subject to oxidative processes. For example, oxidative iodination of activated and deactivated arenes can be achieved using various oxidizing agents. scispace.com Photoexcited nitroarenes can also participate in oxidative cleavage reactions of aromatic rings. researchgate.net In the context of derivatives, the phenolic hydroxyl group of 2-bromo-4-nitrophenol can be oxidized to a quinone derivative.

Aryne-Mediated Cycloaddition Reactions

Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two ortho substituents. Their inherent strain makes them powerful dienophiles and electrophiles in cycloaddition and nucleophilic addition reactions. The generation of arynes from precursors like 2-trimethylsilylphenyl triflate allows for subsequent reactions, such as the [4+2] cycloaddition with dienes to form complex polycyclic scaffolds. unimi.it This strategy represents a convergent pathway to constructing carbazole (B46965) skeletons, which are present in many biologically active alkaloids. unimi.it

A key application of this methodology is the intramolecular trapping of an aryne intermediate. In a synthesis targeting the core of dictyodendrin alkaloids, an aryne was generated from a dibromoanisole derivative. sci-hub.ru The process involved treating a protected amino-dibromo compound with a strong base to induce the formation of an aryne intermediate. sci-hub.ru This was immediately followed by an intramolecular nucleophilic addition of the deprotonated carbamate (B1207046) group onto the aryne, leading to the formation of a new arylmagnesium species, which effectively constructs an indole (B1671886) ring system in a single step. sci-hub.ru Such aryne-based cascade reactions provide a powerful tool for the rapid assembly of complex heterocyclic structures from substituted anisole precursors. researchgate.net

Multi-component Reaction Architectures

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. Nitroarenes, including derivatives of this compound, can serve as crucial building blocks in these architectures. For instance, MCRs have been developed for the one-pot synthesis of quinoline (B57606) derivatives from nitroarenes, anilines, and carbonyl compounds, often facilitated by heterogeneous catalysts or microwave irradiation. rsc.org

The structural scaffold of this compound lends itself to sequential reactions that build complex molecules. A notable example involves a derivative, methyl 2-(4-bromo-2-nitrophenyl)acrylate, which participates in a Diels-Alder reaction with a diene like 2-trimethylsiloxy-1,3-butadiene. acs.org This cycloaddition is the first step in a sequence that ultimately yields a complex hexahydro-2,6-methano-1-benzazocine ring system after a subsequent base-mediated reductive cyclization. acs.org While not a single-pot MCR, this synthetic strategy demonstrates how the functional groups of the bromo-nitro-aromatic core guide a sequence of bond-forming events to construct intricate molecular architectures. acs.org The potential for developing aryne-based multicomponent cascades further highlights the versatility of this class of compounds in advanced synthesis. researchgate.net

Process Intensification and Scalability Considerations in Chemical Manufacturing

Translating a laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scalability. The goal is to develop manufacturing processes that are safer, more efficient, and more environmentally friendly than traditional batch methods. Key strategies include the adoption of continuous flow manufacturing and the meticulous optimization of reaction parameters to maximize yield and selectivity while minimizing waste and operational costs. tcichemicals.com

Continuous Flow Reactor Systems for Production

Continuous flow chemistry, where reactants are pumped through a network of tubes or channels, offers significant advantages for the production of nitroaromatic compounds. tcichemicals.com The small internal volume of flow reactors enhances heat transfer, allowing for precise temperature control of highly exothermic reactions like nitration and minimizing the risk of thermal runaways. tcichemicals.com This improved safety profile is critical for industrial-scale manufacturing. Furthermore, pressurizing the system can raise the reaction temperature above the solvent's boiling point, significantly accelerating reaction rates. tcichemicals.com

The synthesis of compounds structurally related to this compound has been successfully adapted to continuous flow systems. For example, 4-bromo-2-nitrophenol (B183274) is synthesized by injecting a dichloroethane solution of p-bromophenol and a nitric acid solution into a continuous flow reactor. chemicalbook.com The reaction is completed in 20-30 minutes at a controlled temperature of 55-75°C and a pressure of 0.35-0.45 MPa. chemicalbook.com Similarly, various nitroanisole derivatives, such as 2,3-dimethyl-4-nitroanisole, are produced using flow synthesis. tcichemicals.com The use of catalytic static mixers within flow reactors has also proven effective for the hydrogenation of nitro-compounds, demonstrating the broad applicability of this technology for scaling up the synthesis and subsequent transformations of nitroarenes. acs.org

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity is paramount in chemical manufacturing. This requires systematic optimization of all reaction parameters, including temperature, pressure, catalyst choice and loading, solvent, and reactant stoichiometry.

For instance, the synthesis of 2-bromo-4-nitroanisole, an isomer of the target compound, was optimized by investigating the influence of catalyst amount, reaction temperature, and the ratio of raw materials. researchgate.net The study identified optimal temperatures for the bromination (20 °C) and subsequent etherification (50 °C) steps, leading to a total yield of 44.3%. researchgate.net In another case, the synthesis of 2-bromo-4-nitrophenol from 2-methoxy-5-nitroaniline (B165355) involved a Sandmeyer reaction followed by nucleophilic substitution, with the optimized route achieving a final yield of 55.8%. Computational studies were used in this case to confirm that the methoxy group's carbon was the most likely site for substitution, guiding the optimization process.

A high-yielding decarboxylative bromination method to produce 4-bromo-3-nitroanisole provides a clear example of parameter optimization, as detailed in the table below.

| Parameter | Value |

| Starting Material | 4-Methoxy-2-nitrobenzoic acid |

| Temperature | 160°C |

| Time | 24 hours |

| Catalyst System | Ag₂SO₄/Cu(OAc)₂/2,9-Dimethyl-1,10-phenanthroline |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |

| Yield | 67% |

| Table 1: Optimized Reaction Conditions for the Decarboxylative Bromination to form 4-bromo-3-nitroanisole. |

This systematic approach to optimizing reaction conditions is essential for developing robust, scalable, and economically viable manufacturing processes for this compound and its derivatives.

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Nitroanisole

Electron Transfer Processes and Radical Anion Intermediates

Reactions involving 4-bromo-2-nitroanisole can proceed through electron transfer, leading to the formation of radical anion intermediates. rsc.orguobasrah.edu.iq This process, known as a unimolecular radical-nucleophilic substitution (SRN1) reaction, is a chain reaction where a leaving group is replaced by a nucleophile via intermediary free radical species. uobasrah.edu.iq The reaction begins with a single electron transfer (SET) to the substrate, forming a radical ion intermediate. uobasrah.edu.iq This radical anion can then collapse into an aryl radical and a halide anion. uobasrah.edu.iq The aryl radical subsequently reacts with a nucleophile to create a new radical anion, which then reacts with another molecule of the starting material to yield the final product and a new radical anion, thus propagating the chain. uobasrah.edu.iq

The nitro group in nitroarenes like this compound makes them susceptible to these electron transfer processes. rsc.org The presence of the nitro group imparts unique electronic properties to the aromatic ring, making these compounds key intermediates in various synthetic applications. rsc.org In some instances, a radical anion can transfer an electron to another nitroarene molecule, regenerating an aryl radical and continuing the reaction cycle. rsc.org

Influence of Substituent Effects on Reactivity and Regioselectivity

The reactivity and the orientation of incoming groups (regioselectivity) in this compound are significantly influenced by the substituents on the aromatic ring: the methoxy (B1213986) (-OCH3), nitro (-NO2), and bromo (-Br) groups. smolecule.com

Steric Hindrance Effects on Reaction Pathways

Steric hindrance, the spatial arrangement of atoms, can affect reaction pathways. In substituted anisoles, bulky groups can impede the approach of reactants to certain positions on the aromatic ring. wku.edu For instance, in electrophilic substitutions, steric hindrance from substituents ortho to the methoxy group can influence the regioselectivity of the reaction. wku.edu The large atomic size of the bromine atom in this compound may also create steric hindrance, which can favor distinct crystal packing arrangements. smolecule.com

Electronic Directing Group Analysis in Aromatic Systems

The electronic properties of the substituents play a crucial role in directing incoming electrophiles to specific positions on the benzene (B151609) ring. wku.eduniscpr.res.in

Methoxy Group (-OCH3): This is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. niscpr.res.invaia.com It directs incoming electrophiles primarily to the ortho and para positions. niscpr.res.invaia.com

Nitro Group (-NO2): This is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to itself. rsc.orgsmolecule.com

Bromo Group (-Br): This is an electron-withdrawing group but an ortho, para-director for electrophilic substitution.

Quantification of Substituent Effects through Hammett σ Constants and Fukui Indices

The electronic influence of substituents can be quantified using Hammett sigma (σ) constants. wikipedia.org These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. wikipedia.org

| Substituent | Hammett σ (para) | Electronic Effect |

| -OCH₃ | -0.27 | Electron-donating |

| -Br | 0.23 | Electron-withdrawing |

| -NO₂ | 0.78 | Strongly electron-withdrawing |

| -CH₃ | -0.17 | Electron-donating |

Data for Hammett σ constants.

Computational tools like Fukui indices can also be used to predict the reactivity of different sites within a molecule. These methods help in understanding and predicting the regioselectivity in reactions involving substituted anisoles.

Applications of 4 Bromo 2 Nitroanisole in Advanced Chemical Synthesis

Pharmaceutical and Agrochemical Precursors in Drug Discovery and Development

4-Bromo-2-nitroanisole and its isomers are recognized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.comchemimpex.com The presence of both a bromine atom and a nitro group on the aromatic ring enhances its reactivity, making it a suitable starting material for producing a range of chemical derivatives. chemimpex.compunagri.com This reactivity is leveraged in multi-step manufacturing processes for active pharmaceutical ingredients (APIs) and other fine chemicals. punagri.com

Substituted bromo-nitroanisoles serve as important starting materials in the synthesis of targeted therapeutics. While the isomer 4-Bromo-3-nitroanisole (B157122) is specifically mentioned as a precursor in the synthesis of Elacestrant, a selective estrogen receptor degrader (SERD) for breast cancer treatment, it highlights the role of this class of compounds in creating complex pharmaceutical agents. punagri.comjayfinechem.com The synthesis of such drugs often involves multiple steps where the unique reactivity of intermediates like bromo-nitroanisoles is crucial.

The utility of this compound extends to the agrochemical sector, where it and related nitroaromatic compounds serve as precursors for crop protection agents. chemimpex.comlookchem.com Nitroaromatic compounds, in general, are foundational in the production of a wide variety of pesticides, including herbicides and insecticides. nih.gov The chemical structure of this compound allows for its incorporation into more complex molecules designed to enhance agricultural productivity and provide pest control. lookchem.com For instance, derivatives of the related compound 2-Bromo-4-nitrophenol (B183087) have demonstrated potential as herbicides by interfering with vital metabolic pathways in weeds.

Substituted nitrobenzenes are pivotal in the creation of diverse bioactive molecules, including kinase inhibitors used in cancer therapy. nih.gov Patents reveal that compounds with a 4-bromo-2-nitro-substituted phenyl structure are used as intermediates in the synthesis of 2-indolinone derivatives, which function as modulators of protein kinase activity. google.com Furthermore, the synthesis of various kinase inhibitors often involves intermediates derived from substituted nitroaromatic compounds. Research into a multi-kinase inhibitor, for example, utilized a derivative of 3-nitro-4-methoxybenzyl thioacetic acid as a key starting material. nih.gov The synthesis of EGFR inhibitors has also employed derivatives of 5-fluoro-2-nitroanisole, underscoring the importance of the nitroanisole scaffold in developing targeted therapies. jst.go.jp

This compound, also known by its synonym 4-bromo-2-methoxy-1-nitrobenzene, can be used to optimize the safety profiles of drug candidates. chemicalbook.com It functions as a nucleophile, allowing for its incorporation into drug synthesis pathways. chemicalbook.com This process enables chemists to fine-tune the properties of the final molecule, potentially enhancing its pharmacological activity and bioavailability to achieve a desired therapeutic effect with an improved safety profile. a2bchem.com

Building Blocks for Dye and Pigment Synthesis

Historically, nitroaromatic compounds have been integral to the dye industry. nih.gov this compound and its isomers serve as starting materials or intermediates in the synthesis of various dyes and pigments. guidechem.comchemimpex.comlookchem.com The functional groups on the molecule allow it to be chemically transformed into colored compounds suitable for industrial use.

Precursors for Specialty Chemicals and Fine Organic Compounds

Beyond specific applications in pharmaceuticals and dyes, this compound is a fundamental building block for a range of specialty chemicals and fine organic compounds. punagri.coma2bchem.com Its reactivity makes it suitable for creating complex organic molecules through various substitution and coupling reactions. punagri.com It is also used in material science for formulating specialty polymers and resins, where it can enhance properties like thermal stability and chemical resistance. chemimpex.com

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Supporting Evidence |

| Pharmaceuticals | Precursor for Active Pharmaceutical Ingredients (APIs). punagri.com | Used in the synthesis of kinase inhibitors and other bioactive molecules. google.comnih.gov |

| Optimization of Drug Safety. chemicalbook.com | Employed as a nucleophile to fine-tune the properties of drug candidates. chemicalbook.coma2bchem.com | |

| Agrochemicals | Precursor for Crop Protection Agents. chemimpex.comlookchem.com | Starting material for herbicides and other pesticides. nih.gov |

| Dyes and Pigments | Intermediate in Dye Synthesis. guidechem.comchemimpex.com | Used as a building block for colored compounds. lookchem.com |

| Specialty Chemicals | Building Block for Fine Chemicals. punagri.coma2bchem.com | Used in the formulation of specialty polymers and resins. chemimpex.com |

Application in Optoelectronic Material Development

The unique electronic characteristics of this compound, arising from the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group and bromine atom, make it a molecule of interest in the field of optoelectronics. Its substituted benzene (B151609) ring forms a π-electron system that is essential for applications requiring specific light-matter interactions.

Nonlinear optical (NLO) materials are crucial for modern optoelectronics and photonics, finding use in technologies that require the manipulation of light, such as signal processing. ripublication.com Organic compounds with non-localized π-electron systems and large dipole moments are actively researched for their NLO properties, often surpassing those of inorganic materials. ripublication.com The molecular structure of this compound, featuring donor and acceptor groups, suggests its potential as a scaffold for NLO materials.

Research into closely related compounds provides strong evidence for the potential of this structural motif. For instance, the synthesis and characterization of 4-bromo-2-nitroaniline (B116644), a new organic NLO crystal, has been reported. ripublication.com The presence of the bromine atom was found to significantly enhance the Second-Harmonic Generation (SHG) property of the organic compound. ripublication.com Single crystals of 4-bromo-2-nitroaniline were grown using the slow evaporation technique and characterized by various spectroscopic methods. ripublication.com The SHG conversion efficiency, measured using the Kurtz powder technique, demonstrated that 4-bromo-2-nitroaniline is a promising NLO material. ripublication.com

Computational and spectroscopic studies on similar molecules, like 4-bromo-2-fluoro anisole (B1667542), further support the NLO potential. researchgate.net Theoretical calculations, including Density Functional Theory (DFT), are used to determine properties like first hyperpolarizability (β), which indicates microscopic NLO behavior. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap helps to understand the charge transfer that occurs within the molecule, a key factor for NLO activity. researchgate.net

Table 1: NLO Properties and Characterization of a Related Compound

| Compound | NLO Property | Characterization Methods | Key Finding |

|---|

This compound serves as a valuable building block for the synthesis of more complex molecules that can be used in organic photovoltaic (OPV) devices, including dye-sensitized solar cells (DSSCs). The structural features of the compound—an aromatic core that can be functionalized, electron-withdrawing groups, and a halogen atom suitable for cross-coupling reactions—make it a versatile precursor.

While direct application of this compound in OPVs is not extensively documented, studies on analogous compounds highlight its potential. For example, research into 5-chloro-2-nitroanisole (B32773) as a π-spacer in donor-acceptor systems for DSSCs has been conducted. tandfonline.com Such studies use computational methods to analyze the electronic properties, including HOMO-LUMO gaps, to predict the efficiency of these molecules in solar cell applications. researchgate.net The strategic placement of electron-donating and withdrawing groups is essential for tuning the electronic energy levels of organic dyes to facilitate efficient electron injection into the semiconductor's conduction band in DSSCs.

The synthesis of these complex organic dyes often involves multi-step reactions where a halogenated nitroaromatic compound like this compound can be a key starting material. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the construction of larger conjugated systems required for light absorption and charge separation in OPV devices. nih.govmdpi.com

Reagents in Biochemical Assay Development

This compound and its isomers are utilized as reagents in the synthesis of molecules designed for biochemical assays, particularly in drug discovery and molecular biology. The compound acts as a versatile chemical scaffold for creating probes, inhibitors, and screening compounds.

A significant application is in the synthesis of potential enzyme inhibitors for screening assays. For example, 2-Bromo-4-nitroanisole (B40242) (an isomer) was used as a starting material in the synthesis of a library of 4-hydroxy-3-(2-hydroxynapthalen-1-yl)phenyl)-arylsulfonamides. nih.gov These compounds were designed as potential inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy. nih.gov The synthesis involved a Suzuki-Miyaura cross-coupling reaction to link the bromo-nitroanisole core with a boronic acid derivative. nih.gov The resulting compounds were then evaluated for their inhibitory activity in a malachite green-based biochemical assay, which measures the ATPase activity of Hsp90. nih.gov

Furthermore, the bromo-nitroaromatic motif is a precursor for compounds used in antibacterial screening. Halogenated phenazines, which can be synthesized from precursors like 2-bromo-3-nitroanisole, have been investigated as potent antibacterial agents. mdpi.com These synthetic compounds are then tested in various biochemical and microbiological assays to determine their efficacy, such as measuring the Minimum Inhibitory Concentration (MIC) against bacterial strains like S. aureus. mdpi.com The development of nonradioactive assays for processes like DNA synthesis often relies on halogenated nucleoside analogues like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), demonstrating the broader utility of brominated compounds in assay development. sigmaaldrich.com

Table 2: Application of Bromo-nitroanisole Scaffolds in Assay Development

| Precursor Compound | Synthesized Compound Class | Target/Assay | Application Area |

|---|---|---|---|

| 2-Bromo-4-nitroanisole | Arylsulfonamides | Hsp90 ATPase Activity (Malachite Green Assay) nih.gov | Anticancer Drug Discovery nih.gov |

Advanced Spectroscopic and Computational Characterization of 4 Bromo 2 Nitroanisole

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in the 4-Bromo-2-nitroanisole molecule. The vibrational frequencies are characteristic of specific bonds and molecular substructures.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the compound. For this compound, key vibrational bands are expected for the nitro (NO₂), methoxy (B1213986) (-OCH₃), carbon-bromine (C-Br) groups, and the substituted benzene (B151609) ring.

Studies on structurally similar compounds, such as isomers and derivatives, provide a strong basis for assigning the observed vibrational frequencies. researchgate.netmedscape.com The asymmetric and symmetric stretching vibrations of the NO₂ group are typically strong and appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O-C stretching of the anisole (B1667542) moiety and the C-Br stretching vibrations are also clearly identifiable. niscpr.res.in

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those for IR, often providing stronger signals for non-polar, symmetric vibrations. In the analysis of this compound, FT-Raman is particularly useful for observing the vibrations of the aromatic ring and the C-Br bond. niscpr.res.in The symmetric NO₂ stretching vibration also gives a strong band in the Raman spectrum. researchgate.net

To achieve a more precise and reliable assignment of the fundamental vibrational modes, Normal Coordinate Analysis (NCA) is employed. niscpr.res.in This computational method is often performed using Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies, infrared intensities, and Raman scattering activities of the molecule. researchgate.netniscpr.res.in By comparing the theoretically calculated spectrum with the experimental FTIR and FT-Raman data, a detailed and accurate assignment of each vibrational band to a specific molecular motion can be made. acs.org These calculations also help in understanding the potential energy distribution (PED) for each mode, clarifying the contribution of different functional groups to a particular vibration. niscpr.res.in

Table 1: Tentative Vibrational Mode Assignments for this compound Based on Related Compounds Assignments are based on data from studies on structurally similar nitroanisole derivatives. researchgate.netmedscape.comniscpr.res.in

| Wavenumber (cm⁻¹) FTIR | Wavenumber (cm⁻¹) FT-Raman | Vibrational Assignment |

| ~3100 | ~3100 | Aromatic C-H Stretching |

| ~2950 | ~2950 | Asymmetric C-H Stretching in -OCH₃ |

| ~2850 | ~2850 | Symmetric C-H Stretching in -OCH₃ |

| ~1590 | ~1590 | Aromatic C=C Stretching |

| ~1530 | Not prominent | Asymmetric NO₂ Stretching |

| ~1470 | ~1470 | Aromatic C=C Stretching |

| ~1350 | ~1350 | Symmetric NO₂ Stretching |

| ~1260 | ~1260 | Asymmetric C-O-C Stretching |

| ~1020 | ~1020 | Symmetric C-O-C Stretching |

| ~820 | ~820 | C-H Out-of-plane Bending |

| ~680 | ~680 | C-Br Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the three protons of the methoxy group. The methoxy group protons will appear as a sharp singlet, typically in the 3.9-4.0 ppm range. The aromatic protons will appear further downfield, with their chemical shifts and coupling patterns dictated by the electronic effects of the bromo and nitro substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Data for this compound has been reported, confirming the presence of seven distinct carbon signals. nih.gov The carbon attached to the electron-withdrawing nitro group and the carbon attached to the bromine atom show characteristic chemical shifts.

Table 2: Reported ¹³C NMR Chemical Shifts for this compound Data sourced from P.J. Zeegers and M.J. Thompson, Flinders University, as cited in PubChem. nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-OCH₃ | 57.1 |

| Aromatic C | 112.9 |

| Aromatic C | 117.8 |

| Aromatic C | 129.5 |

| Aromatic C | 131.9 |

| Aromatic C | 140.9 |

| Aromatic C | 152.0 |

Mass Spectrometry (MS) Applications in Characterization and Purity Assessment

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. The compound has a molecular formula of C₇H₆BrNO₃ and a molecular weight of approximately 232.03 g/mol . nih.gov

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental formula with high precision. Common fragmentation pathways include the loss of a methyl radical (∙CH₃), a nitro group (∙NO₂), or a methoxy group (∙OCH₃).

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z (relative to ⁷⁹Br) | Ion Formula | Description |

| 231 | [C₇H₆⁷⁹BrNO₃]⁺ | Molecular Ion (M⁺) |

| 233 | [C₇H₆⁸¹BrNO₃]⁺ | Molecular Ion (M+2) |

| 216 | [C₆H₃⁷⁹BrNO₃]⁺ | [M - CH₃]⁺ |

| 185 | [C₇H₆⁷⁹BrO]⁺ | [M - NO₂]⁺ |

| 200 | [C₆H₃⁷⁹BrNO₂]⁺ | [M - OCH₃]⁺ |

Chromatographic Methodologies for Compound Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of this compound. sielc.comsielc.com This method allows for the effective separation of the target compound from impurities. The scalability of this liquid chromatography method means it can be adapted for preparative separation to isolate the pure compound. sielc.com For applications requiring analysis by mass spectrometry, the phosphoric acid in the mobile phase can be substituted with a volatile acid like formic acid. sielc.com

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment. nih.gov It separates volatile compounds based on their boiling points and interactions with the stationary phase, with the MS detector providing confirmation of the identity of the eluted peaks.

Table 4: Example HPLC Method Parameters for this compound Analysis Data sourced from SIELC Technologies. sielc.comsielc.com

| Parameter | Specification |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 (low silanol (B1196071) activity reverse-phase column) |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) |

| Application | Purity assessment, preparative isolation, pharmacokinetic studies |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique for the analysis and purification of this compound. A robust reverse-phase (RP) HPLC method has been developed for its separation. sielc.com This method is scalable, making it suitable for both analytical quantification and preparative isolation of the compound and its impurities. sielc.comsielc.com

Method parameters often involve a C8 or a specialized reverse-phase column with low silanol activity, such as Newcrom R1. sielc.com A typical mobile phase consists of a gradient mixture of an organic solvent like acetonitrile (MeCN) and an aqueous solution containing an acidifier. sielc.com For standard UV detection, phosphoric acid is commonly used; however, for applications compatible with mass spectrometry (MS), formic acid is the preferred additive. sielc.comsielc.com The use of smaller particle size columns, such as those with 3 µm particles, can be employed for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com

The validation of such HPLC methods is crucial to ensure reliability and reproducibility. Key validation parameters include sensitivity, linearity, precision, and accuracy, which are essential for the quantification of potential genotoxic impurities (GTIs) at trace levels.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1, Reverse-Phase |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV or Mass Spectrometry (MS) |

| Application | Analytical separation, impurity isolation, preparative separation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and quantification of volatile impurities in this compound. This technique offers high sensitivity and specificity, making it ideal for detecting trace-level impurities, including potential genotoxic ones. The electron-deficient nature of the nitro group in nitroaromatic compounds makes them detectable, often in negative ion mode.

Impurity profiling by GC-MS can identify byproducts from the synthesis process, such as isomers (e.g., 4-Bromo-3-nitroanisole), halogenated byproducts (e.g., dibromo derivatives), or unreacted starting materials. For instance, in the nitration of bromoanisole, various isomers can be formed, and their separation and identification are critical for quality control. The selection of an appropriate GC column, such as a DB-624, is crucial for achieving good chromatographic separation of the impurities. researchgate.net The mass spectrometer, often operated in selected ion monitoring (SIM) mode, provides the necessary sensitivity to detect impurities at very low concentrations.

Preparative Chromatography Techniques for Material Isolation

For obtaining high-purity this compound, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical chromatography, designed to separate and collect larger quantities of a specific compound. Both preparative HPLC and column chromatography are commonly employed.

Preparative HPLC methods for this compound are scalable from analytical methods, allowing for the isolation of the main component from its impurities. sielc.comsielc.com Column chromatography, often using silica (B1680970) gel as the stationary phase, is another widely used technique. nih.gov The choice of solvent system (mobile phase), typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve the best separation. unimi.it The progress of the separation is monitored, often by Thin-Layer Chromatography (TLC), to ensure the collection of pure fractions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for monitoring the progress of chemical reactions involving this compound. By spotting a small amount of the reaction mixture on a TLC plate (typically silica gel), it is possible to visualize the consumption of starting materials and the formation of products. nih.govscispace.com

The separation on the TLC plate is based on the differential partitioning of the compounds between the stationary phase (e.g., silica gel) and the mobile phase (a solvent or solvent mixture). researchgate.net The spots are visualized under UV light or by using a staining agent. nih.gov TLC is invaluable for determining the optimal reaction time and for providing a preliminary assessment of the product's purity before proceeding with workup and purification. scispace.comgoogle.com

Theoretical Chemistry and Quantum Mechanical Investigations

Theoretical and computational chemistry provide profound insights into the molecular structure, properties, and reactivity of this compound. These methods complement experimental data and aid in the interpretation of spectroscopic results.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) has become a powerful tool for predicting the molecular structure and vibrational frequencies of organic molecules. niscpr.res.in For this compound, DFT calculations, often using the B3LYP functional combined with a suitable basis set like 6-31+G(d,p), can be employed to determine the optimized geometry of the molecule. niscpr.res.inresearchgate.net This process involves finding the minimum energy configuration of the molecule, which corresponds to its most stable structure. kbhgroup.in The optimized structural parameters, such as bond lengths and bond angles, obtained from these calculations can be compared with experimental data, if available. niscpr.res.in

Ab-initio Computational Methods (e.g., HF/6-31+G(d,p))

Ab-initio methods, such as Hartree-Fock (HF) calculations, provide another avenue for investigating the properties of this compound from first principles, without reliance on experimental parameters. niscpr.res.in The HF method, often used with basis sets like 6-31+G(d,p), can be used to calculate the optimized geometry and vibrational frequencies of the molecule. niscpr.res.inresearchgate.net While DFT methods often provide results that are in better agreement with experimental data due to the inclusion of electron correlation, HF calculations remain a valuable tool, particularly for comparative studies and for understanding fundamental electronic properties. niscpr.res.inresearchgate.net The global minimum energy of the molecule can be calculated using both DFT and HF methods to assess its stability. niscpr.res.inresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool in quantum chemistry for predicting the reactivity of molecules. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and prone to chemical reactions. For aromatic compounds like anisole derivatives, these orbitals are crucial for understanding their electronic properties and charge transfer capabilities. dntb.gov.ua

Computational studies on analogous compounds, such as 4-bromo-3-nitroanisole (B157122) and 4-bromo-2-fluoro anisole, have been performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-311++G(d,p). dntb.gov.uaresearchgate.net These studies calculate the energies of the HOMO, LUMO, and the resulting energy gap. For example, analysis of related molecules shows that the HOMO is typically localized over the benzene ring and the methoxy group, while the LUMO is often centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the electron-donating regions to the electron-accepting regions. dntb.gov.ua The calculated HOMO-LUMO gap reveals that charge transfer occurs within the molecule. dntb.gov.ua

Table 1: Illustrative Frontier Orbital Data for an Analogous Compound (4-bromo-3-nitroanisole) Note: This data is for a related isomer and serves to illustrate the typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

| EHOMO | -6.9 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.4 |

Data derived from principles discussed in cited literature. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. medscape.com It helps in identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. medscape.com

In an MEP map, different colors represent varying electrostatic potential values:

Red and Yellow: Indicate regions of negative potential, which are electron-rich and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen. medscape.com

Blue: Indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. These are often located around hydrogen atoms. medscape.com

Green: Represents regions of neutral or zero potential.

For a molecule like this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the nitro group and the methoxy group. These sites are the most likely to interact with electrophiles. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the aromatic ring and the methyl group. Such analysis provides crucial insights into the molecule's reactivity and intermolecular interaction patterns. researchgate.netmedscape.com

Thermodynamic Property Derivations

Computational chemistry allows for the precise calculation of various thermodynamic properties of a molecule from its vibrational frequencies. These calculations are typically performed using the same DFT methods (e.g., B3LYP) used for other analyses. medscape.com The derived properties include heat capacity (C), entropy (S), and zero-point vibrational energy (ZPVE).

These thermodynamic functions provide insight into the stability and behavior of the molecule at different temperatures. For instance, studies on related compounds like 5-bromo-2-methoxybenzaldehyde (B189313) have reported calculated thermodynamic parameters. mdpi.com The temperature dependence of these properties can also be analyzed to understand their behavior under varying thermal conditions. dntb.gov.ua

Table 2: Illustrative Thermodynamic Data for a Related Anisole Derivative Note: This table presents the types of thermodynamic parameters derived from computational studies and does not represent specific data for this compound.

| Parameter | Value |

| Zero-Point Vibrational Energy (kcal/mol) | 75.8 |

| Heat Capacity (Cp) (cal/mol·K) | 45.2 |

| Entropy (S) (cal/mol·K) | 98.5 |

Data based on methodologies described for analogous compounds. medscape.commdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. By simulating the interactions between a solute molecule and its surrounding solvent or other molecules, MD can provide detailed insights into intermolecular forces, such as hydrogen bonding and van der Waals interactions.

For this compound, MD simulations could be employed to understand its behavior in various solvents or its potential to interact with biological macromolecules. The simulation would track the trajectory of each atom based on a force field that describes the potential energy of the system. This allows for the analysis of how the molecule orients itself and which functional groups (the nitro, bromo, or methoxy groups) are most involved in forming non-covalent bonds.

For example, MD simulations of related nitroaromatic compounds in aqueous solutions can reveal the nature of their hydration shells and the specific solute-solvent interactions that govern their solubility and transport properties. While specific MD studies on this compound are not readily found, the methodology remains a key tool for exploring its dynamic interactions at a molecular level.

Future Research Directions and Emerging Avenues for 4 Bromo 2 Nitroanisole

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

The synthesis of complex organic molecules often requires extensive experimentation to optimize reaction conditions and identify the most efficient pathways. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by enabling the rapid prediction of synthetic routes. For a molecule like 4-bromo-2-nitroanisole, AI algorithms can be trained on vast datasets of known chemical reactions. These algorithms can then predict the most viable and efficient synthetic pathways, potentially reducing the time and resources spent on laboratory research.

By analyzing the reactivity of the functional groups on the aromatic ring, machine learning models can suggest novel retrosynthetic disconnections, leading to the design of innovative and more efficient syntheses. This predictive power can accelerate the discovery of new derivatives of this compound with tailored properties for specific applications.

Development of Novel and Highly Selective Catalytic Systems for Transformations

The functional groups of this compound—the nitro, bromo, and methoxy (B1213986) groups—offer multiple sites for chemical modification. The development of novel and highly selective catalytic systems is crucial for controlling these transformations. Future research will likely focus on catalysts that can selectively target one functional group while leaving the others intact.

For instance, developing catalysts for the selective reduction of the nitro group without affecting the carbon-bromine bond would open up new synthetic possibilities. Conversely, catalysts that facilitate cross-coupling reactions at the C-Br bond while preserving the nitro group are also highly sought after. The design of such selective catalytic systems will enable more precise and efficient synthesis of complex molecules derived from this compound.

Table 1: Potential Selective Catalytic Transformations of this compound

| Target Functional Group | Desired Transformation | Potential Catalyst Type |

| Nitro Group | Selective Reduction to Amine | Heterogeneous or Homogeneous Metal Catalysts (e.g., supported Pd, Pt, or Ru) |

| Bromo Group | Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) | Palladium-based catalysts with specifically designed ligands |

| Methoxy Group | O-Demethylation | Lewis acids or other demethylating agents |

Exploration of Sustainable and Renewable Feedstock Integration in Synthesis

In line with the principles of green chemistry, there is a growing emphasis on using sustainable and renewable feedstocks in chemical synthesis. sigmaaldrich.comscribd.com Future research will explore methods to produce this compound and its precursors from bio-based sources rather than petroleum-based starting materials. This could involve the use of lignin (B12514952) or other plant-derived phenols as starting points for the synthesis of the anisole (B1667542) core.

Furthermore, the development of greener reaction conditions, such as the use of environmentally benign solvents and energy-efficient processes, will be a key area of investigation. By integrating renewable feedstocks and sustainable practices, the environmental footprint associated with the production of this compound and its derivatives can be significantly reduced.

Applications in Nanoscience and Nanotechnology, including Surface Interactions

The unique electronic and structural properties of this compound make it a candidate for applications in nanoscience and nanotechnology. Its derivatives could be used to functionalize the surfaces of nanoparticles, creating tailored surface properties for specific applications. For example, the nitroaromatic moiety could be used to modulate the electronic properties of metallic nanoparticles, while the bromo group could serve as a handle for further chemical modification.

The study of the interactions between this compound-derived molecules and various surfaces will be crucial for developing new nanomaterials with advanced functionalities. These could include novel sensors, catalysts, and electronic components.

Design of Targeted Drug Delivery Systems Utilizing Derivatives of the Compound

Derivatives of this compound hold potential in the field of medicinal chemistry, particularly in the design of targeted drug delivery systems. The core structure can be chemically modified to attach to therapeutic agents and targeting moieties. These targeting moieties can be designed to recognize and bind to specific cells or tissues in the body, such as cancer cells.

Once the drug-conjugate reaches its target, a specific stimulus (e.g., an enzyme present in the target tissue) could trigger the cleavage of the linker, releasing the therapeutic agent precisely where it is needed. This targeted approach can enhance the efficacy of the drug while minimizing side effects on healthy tissues. The development of such systems could involve formulating the compounds in transdermal or subcutaneous drug delivery devices for sustained release. google.com

常见问题

Q. What are the optimal synthetic routes for 4-Bromo-2-nitroanisole, and how can regioselectivity be ensured during nitration?

Methodological Answer: The synthesis typically involves bromination and nitration of anisole derivatives. For regioselective nitration, the methoxy group (-OCH₃) acts as a strong ortho/para-directing group. However, steric hindrance and competing substituents (e.g., bromine) influence the position of nitration. A two-step approach is recommended:

Bromination: Brominate anisole at the para position using Br₂ in acetic acid or FeBr₃ as a catalyst .

Nitration: Introduce the nitro group at the ortho position using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts .

Validation: Monitor reaction progress via TLC and confirm regiochemistry using H NMR (e.g., aromatic proton splitting patterns) and mass spectrometry .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of analytical techniques:

Q. What storage conditions are critical for maintaining this compound stability?

Methodological Answer: Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis. Pre-purge storage vials with inert gas (N₂/Ar) to minimize oxidation . For long-term stability, monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Employ density functional theory (DFT) to calculate electrophilic Fukui indices and molecular electrostatic potential (MESP) surfaces. These identify reactive sites:

- The bromine atom at position 4 is highly electrophilic, making it susceptible to SNAr reactions with amines or thiols .

- The nitro group at position 2 deactivates the ring but stabilizes intermediates through resonance .

Validation: Compare computational results with experimental kinetic data (e.g., reaction rates with varying nucleophiles) .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., melting points, enthalpies)?

Methodological Answer: Discrepancies often arise from impurities or differing measurement protocols. To reconcile

Reproduce Synthesis: Follow standardized procedures (e.g., NIST guidelines) to ensure purity .

Calibrate Instruments: Use certified reference materials (e.g., NIST SRM 39g) for DSC or calorimetry .

Meta-Analysis: Cross-reference peer-reviewed studies and exclude outliers with unverified methodologies .

Q. How does the electronic environment of this compound influence its behavior in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nitro group reduces electron density at the bromine-bearing carbon, facilitating Suzuki-Miyaura couplings. Key considerations:

- Catalyst Selection: Use Pd(PPh₃)₄ or XPhos Pd G3 for high yields in coupling with aryl boronic acids.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize intermediates .

Validation: Monitor reaction progress via C NMR to track coupling efficiency and byproduct formation .

Q. What are the degradation pathways of this compound under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。